(3-Chloro-2-fluoro-6-iodophenyl)methanol
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Overview
Description
(3-Chloro-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a benzene ring, along with a methanol group. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-6-iodophenyl)methanol typically involves the halogenation of a benzene derivative followed by the introduction of a methanol group. One common method is the sequential halogenation of benzene to introduce the chloro, fluoro, and iodo groups, followed by a reaction with formaldehyde to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure the selective introduction of the desired substituents. The final step often involves the reaction of the halogenated benzene derivative with formaldehyde in the presence of a catalyst to yield the methanol derivative.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The chloro, fluoro, and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted benzene derivatives with new functional groups.
Scientific Research Applications
(3-Chloro-2-fluoro-6-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluoro-6-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and iodo substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methanol group can form hydrogen bonds, further affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
- (3-Chloro-2-fluoro-6-bromophenyl)methanol
- (3-Chloro-2-fluoro-6-iodophenyl)ethanol
- (3-Chloro-2-fluoro-6-iodophenyl)acetone
Comparison: (3-Chloro-2-fluoro-6-iodophenyl)methanol is unique due to the presence of the iodo group, which imparts distinct reactivity compared to similar compounds with different halogen substituents. The combination of chloro, fluoro, and iodo groups on the benzene ring makes this compound particularly versatile in various chemical reactions, offering unique properties and applications in research and industry.
Properties
Molecular Formula |
C7H5ClFIO |
---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
(3-chloro-2-fluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |
InChI Key |
QKFLZVRADQEMRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)CO)I |
Origin of Product |
United States |
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